molecular formula C7H12OS B13838376 3-(Methylsulfanylmethylidene)pentan-2-one

3-(Methylsulfanylmethylidene)pentan-2-one

Cat. No.: B13838376
M. Wt: 144.24 g/mol
InChI Key: VCHXNCUOKQKGJJ-UHFFFAOYSA-N
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Description

3-(Methylsulfanylmethylidene)pentan-2-one is an organic compound with a unique structure that includes a ketone group and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanylmethylidene)pentan-2-one typically involves the reaction of 3-methyl-2-pentanone with a methylsulfanyl reagent under specific conditions. One common method is the base-catalyzed aldol condensation of 2-butanone with acetaldehyde, forming 4-hydroxy-3-methyl-2-pentanone, which is then dehydrated to 3-methyl-3-penten-2-one over an acid catalyst . This intermediate can be further reacted with a methylsulfanyl reagent to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation and subsequent dehydration processes, followed by the introduction of the methylsulfanyl group. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanylmethylidene)pentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanylmethylidene)pentan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanylmethylidene)pentan-2-one involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methylsulfanyl group can undergo oxidation or substitution. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

3-(methylsulfanylmethylidene)pentan-2-one

InChI

InChI=1S/C7H12OS/c1-4-7(5-9-3)6(2)8/h5H,4H2,1-3H3

InChI Key

VCHXNCUOKQKGJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=CSC)C(=O)C

Origin of Product

United States

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